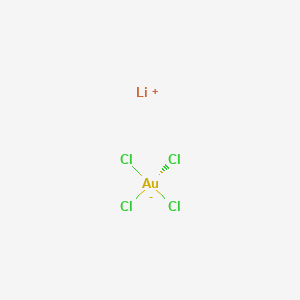

Lithium tetrachloroaurate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium tetrachloroaurate, also known as lithium gold chloride, is an inorganic compound composed of lithium, gold, and chlorine. It is a yellow-colored solid that has been used in a variety of scientific applications, including in the synthesis of organic compounds, in the preparation of catalysts, and in the study of biochemical and physiological effects.

Scientific Research Applications

Neutron Scintillation Detection

Lithium tetrachloroaurate: is explored for its potential in neutron scintillation detection . The compound’s electronic structure and properties make it a candidate for detecting neutrons, which is crucial in various fields including nuclear physics, homeland security, and medical imaging .

High Purity Inorganics

In the realm of high purity inorganics , Lithium tetrachloroaurate is valued for its exceptional purity levels. It serves as a fundamental component in the production of materials for infrared fiber optics , which are essential for high-tech applications such as telecommunications and advanced sensors .

Electronics

Lithium tetrachloroaurate plays a role in the electronics industry , particularly in the development of electrochromic materials . These materials are used in smart windows and energy storage devices, leveraging the compound’s ability to facilitate ion transfer, which is critical for the performance of these applications .

Medical Research

In medical research , Lithium tetrachloroaurate’s derivatives are investigated for their potential in treating mood disorders. While not directly used, the research on lithium compounds, in general, has led to breakthroughs in psychiatric treatments, highlighting the importance of such compounds in medical advancements .

Energy Storage

The compound’s relevance in energy storage is tied to the broader use of lithium in lithium-ion batteries . As the demand for efficient energy storage solutions grows, Lithium tetrachloroaurate could contribute to the development of batteries with higher performance and capacity .

Catalysis

In catalysis , Lithium tetrachloroaurate is utilized for its properties that facilitate various chemical reactions. It’s particularly significant in the synthesis of novel materials and in catalytic processes that are essential for industrial applications, including the manufacturing of batteries and other energy-related devices .

properties

IUPAC Name |

lithium;tetrachlorogold(1-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.Li/h;4*1H;/q+3;;;;;+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYAYBKNBYTUKW-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].Cl[Au-](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4Li |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584351 |

Source

|

| Record name | Lithium tetrachloroaurate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium tetrachloroaurate | |

CAS RN |

3145-91-3 |

Source

|

| Record name | Aurate(1-), tetrachloro-, lithium, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3145-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium tetrachloroaurate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1602421.png)